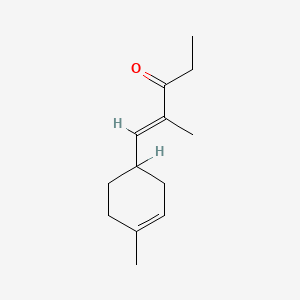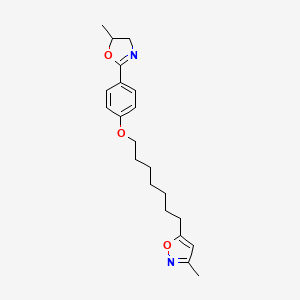
Bismuth oxide (Bi2O3), solid soln. with chromium oxide (Cr2O3)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bismuth oxide (Bi2O3), solid solution with chromium oxide (Cr2O3), is an inorganic compound that combines the properties of both bismuth oxide and chromium oxide. Bismuth oxide is known for its significant thermal stability and unique crystalline structure, while chromium oxide is recognized for its hardness and corrosion resistance. The combination of these two oxides results in a compound with enhanced properties suitable for various industrial and scientific applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Bismuth oxide can be synthesized through the thermal decomposition of bismuth subnitrate or bismuth (III) nitrate. The subnitrate, upon heating, decomposes to form the oxide. Alternatively, controlled thermal decomposition of bismuth (III) nitrate can also yield bismuth oxide . Chromium oxide can be prepared by the reduction of chromium (VI) oxide with carbon or by the thermal decomposition of ammonium dichromate.
Industrial Production Methods
In industrial settings, bismuth oxide is often produced through the oxidation of bismuth metal at high temperatures. The process involves heating bismuth in the presence of oxygen to form bismuth oxide. Chromium oxide is typically produced by the reduction of chromite ore in a high-temperature furnace. The solid solution of bismuth oxide with chromium oxide can be prepared by mixing the two oxides in the desired proportions and heating the mixture to a high temperature to form a homogeneous solid solution .
Análisis De Reacciones Químicas
Types of Reactions
Bismuth oxide, solid solution with chromium oxide, undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions
Oxidation: Bismuth oxide can be oxidized to form higher oxides of bismuth under specific conditions.
Reduction: Bismuth oxide can be reduced to metallic bismuth using reducing agents such as hydrogen or carbon monoxide.
Substitution: Chromium oxide can undergo substitution reactions with other metal oxides to form mixed metal oxides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, the reduction of bismuth oxide can yield metallic bismuth, while the oxidation of chromium oxide can produce higher oxides of chromium .
Aplicaciones Científicas De Investigación
Bismuth oxide, solid solution with chromium oxide, has numerous scientific research applications due to its unique properties. Some of the key applications include:
Chemistry: Used as a catalyst in various chemical reactions, including the reduction of carbon dioxide to formate.
Biology: Investigated for its potential antimicrobial properties and its use in medical devices.
Medicine: Explored for its potential use in radiotherapy due to its high atomic number, which enhances its ability to absorb X-rays.
Mecanismo De Acción
The mechanism by which bismuth oxide, solid solution with chromium oxide, exerts its effects is primarily through its catalytic activity. The compound’s high surface area and unique crystalline structure provide abundant active sites for catalytic reactions. In the case of carbon dioxide reduction, the bismuth oxide component acts as a catalyst, facilitating the conversion of carbon dioxide to formate. The chromium oxide component enhances the compound’s stability and resistance to corrosion, making it suitable for use in harsh environments .
Comparación Con Compuestos Similares
Similar Compounds
Tin oxide (SnO2): Known for its use in gas sensors and as a catalyst in various chemical reactions.
Indium oxide (In2O3): Used in transparent conductive coatings and as a catalyst in organic synthesis.
Lead oxide (PbO): Utilized in the production of lead-acid batteries and as a pigment in paints.
Uniqueness
Bismuth oxide, solid solution with chromium oxide, stands out due to its combination of thermal stability, catalytic activity, and corrosion resistance. Unlike tin oxide and indium oxide, which are primarily used for their electrical properties, bismuth oxide, solid solution with chromium oxide, is valued for its catalytic and thermal properties. Additionally, the presence of chromium oxide enhances the compound’s resistance to harsh chemical environments, making it more suitable for industrial applications .
Propiedades
Número CAS |
102110-72-5 |
|---|---|
Fórmula molecular |
Bi2Cr2O6 |
Peso molecular |
617.95 g/mol |
Nombre IUPAC |
dibismuth;chromium(3+);oxygen(2-) |
InChI |
InChI=1S/2Bi.2Cr.6O/q4*+3;6*-2 |
Clave InChI |
LHLUWDUMDVAIHG-UHFFFAOYSA-N |
SMILES canónico |
[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[Cr+3].[Cr+3].[Bi+3].[Bi+3] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


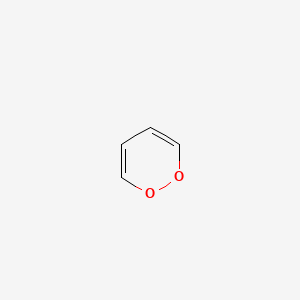
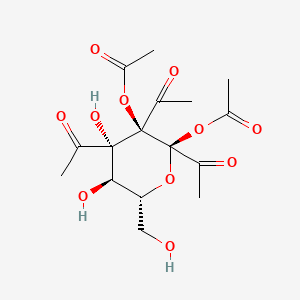
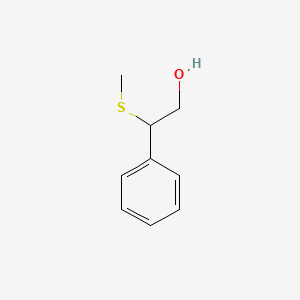
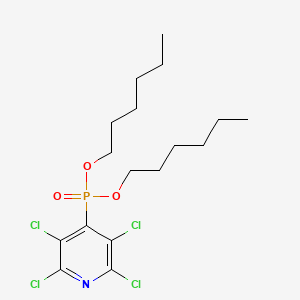
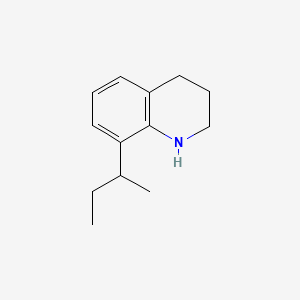

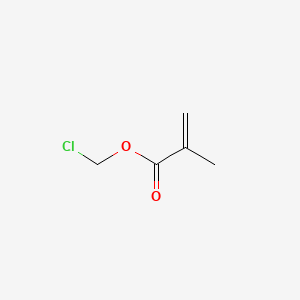
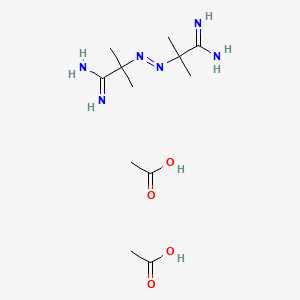
![2,2'-Methylenebis[4-tert-buty-6-sec-butylphenol]](/img/structure/B12668430.png)
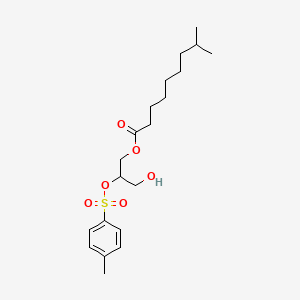
![4-[6-[6-(6-methyl-1,3-benzothiazol-2-yl)-1,3-benzothiazol-2-yl]-1,3-benzothiazol-2-yl]aniline](/img/structure/B12668441.png)
